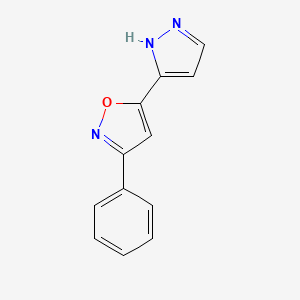

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-(1H-pyrazol-5-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSSTOPJERVMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 5 1h Pyrazol 3 Yl Isoxazole and Its Derivatives

Strategies for Constructing the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is a critical step in the synthesis of the target molecule. Key methodologies include 1,3-dipolar cycloadditions and cyclocondensation reactions, which offer robust pathways to this five-membered heterocycle.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is one of the most effective and widely used methods for constructing the isoxazole ring. nih.govresearchgate.net This reaction typically proceeds with high regioselectivity to form 3,5-disubstituted isoxazoles. mdpi.com Nitrile oxides, which are highly reactive intermediates, are usually generated in situ from precursor compounds such as aldoximes or hydroximoyl chlorides to avoid their rapid dimerization into furoxans. researchgate.netnih.gov

Common methods for generating nitrile oxides include the dehydrogenation of aldoximes using reagents like chloramine-T or N-chlorosuccinimide (NCS), or the dehydrohalogenation of hydroximoyl chlorides with a base. nih.govnih.govresearchgate.net The subsequent cycloaddition with a suitable alkyne—in this context, a pyrazolyl-alkyne—would lead directly to the desired 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole scaffold. The reaction is versatile and can be performed under various conditions, including solvent-free mechanochemical ball-milling, which presents a greener alternative to traditional solvent-based methods. nih.gov

Detailed research findings: Studies have demonstrated that the 1,3-dipolar cycloaddition is a cornerstone for isoxazole synthesis. researchgate.net The reaction's regioselectivity can be controlled by the electronic and steric properties of both the nitrile oxide and the dipolarophile (the alkyne). nih.gov For instance, the reaction of benzonitrile (B105546) oxide (generated from benzaldoxime) with a terminal alkyne bearing a pyrazole (B372694) substituent at its terminus would be a direct route to the target molecule. The efficiency of this cycloaddition has been explored with various catalytic systems and reaction conditions to optimize yields and minimize side products. researchgate.netedu.krd

| Precursor | Reagent/Condition | Advantages | Reference |

|---|---|---|---|

| Aldoxime | N-Chlorosuccinimide (NCS) in DMF | Mild conditions, good for various substrates | nih.gov |

| Aldoxime | Chloramine-T | Catalytic, efficient dehydrogenation | researchgate.net |

| Hydroximoyl Chloride | Base (e.g., Triethylamine, Carbonates) | Common and reliable method | nih.govtandfonline.com |

| Aldoxime | Biphasic bleach and DCM | Clean reaction, high yield | mdpi.com |

An alternative and highly effective route to the isoxazole ring involves the cyclocondensation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325), with hydroxylamine (B1172632) hydrochloride. ijert.orguobaghdad.edu.iq This method is particularly relevant for synthesizing 3,5-disubstituted isoxazoles. The reaction proceeds via nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring. nih.govresearchgate.net

To synthesize this compound using this method, the required precursor would be a chalcone derivative where one of the aryl groups is phenyl and the other is a 1H-pyrazol-3-yl moiety. This pyrazole-containing chalcone is then refluxed with hydroxylamine hydrochloride, typically in the presence of a base such as sodium acetate (B1210297), potassium hydroxide, or in an acidic medium like glacial acetic acid, to facilitate the cyclization. ijert.orgnih.govorientjchem.org

Detailed research findings: This approach has been successfully used to synthesize a wide array of isoxazole derivatives with good to excellent yields. ijert.orgderpharmachemica.com The reaction conditions can be tuned to control the outcome; for example, using a base like KOH in ethanol (B145695) is a common procedure. nih.gov The synthesis of the initial chalcone is a straightforward Claisen-Schmidt condensation between an appropriate pyrazole-carboxaldehyde and acetophenone (B1666503) (or a pyrazolyl methyl ketone and benzaldehyde). uobaghdad.edu.iqderpharmachemica.com This method's robustness and the ready availability of starting materials make it a popular choice for constructing the isoxazole core in complex hybrid molecules. mdpi.comuniba.it

Methodologies for Constructing the Pyrazole Ring System

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be synthesized through several reliable methods. The choice of method often depends on the desired substitution pattern on the final molecule.

The most traditional and direct method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) (or its derivatives) and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (chalcone). mdpi.comnih.govrsc.org This reaction, often referred to as the Knorr pyrazole synthesis when using 1,3-dicarbonyls, is highly versatile. nih.govjk-sci.com

When a chalcone is used as the 1,3-dielectrophile, it reacts with hydrazine hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. ijirt.orgthepharmajournal.com The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with an acid catalyst such as glacial acetic acid. ijirt.orgthepharmajournal.com This approach is fundamental for creating the pyrazole portion of the target hybrid molecule. For instance, reacting a phenyl-substituted chalcone with hydrazine would yield a phenyl-substituted pyrazole.

Detailed research findings: The reaction of hydrazines with 1,3-diketones is a rapid and simple way to obtain polysubstituted pyrazoles. nih.govgoogle.com However, when using unsymmetrical diketones, a mixture of two regioisomers can be formed. mdpi.com The use of chalcones offers an alternative that leads to pyrazolines, which can be aromatized in a subsequent step or in situ to yield pyrazoles. rsc.org Various catalysts, including nano-ZnO and Amberlyst-70, have been employed to improve reaction efficiency, yield, and environmental friendliness. mdpi.comnih.gov

| Catalyst/Solvent | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Glacial Acetic Acid / Ethanol | Reflux for 6-8 hours | Forms pyrazoline, followed by aromatization | ijirt.org |

| Ethanol | Reflux for 4-6 hours | Cyclization to pyrazoline derivatives | thepharmajournal.com |

| Microwave Irradiation | One-pot, three-component reaction | Rapid formation of pyrazolines, then oxidation | rsc.org |

| Cs2CO3 / DMF | Base-promoted reaction | Formation of multi-substituted pyrazoles | rsc.org |

Modern synthetic chemistry has embraced [3+2] cycloaddition or annulation reactions as powerful tools for constructing five-membered heterocycles like pyrazoles. chim.itorganic-chemistry.org These reactions involve the combination of a three-atom component with a two-atom component. For pyrazole synthesis, this often involves the reaction of a 1,3-dipole such as a diazo compound or a nitrile imine with an alkyne or alkene. organic-chemistry.org

A notable example is the copper-catalyzed cycloaddition of sydnones (a source of 1,3-dipoles) with terminal alkynes. rsc.org Copper(II) acetate has been shown to promote this cycloaddition, where it is believed that the active catalyst is a Cu(I) species formed in situ. rsc.org This methodology provides a robust route to 1,4-disubstituted pyrazoles. Other [3+2] annulation strategies include the reaction of hydrazones with nitroalkenes, which can proceed under basic conditions or with copper catalysis to yield pyrazoles after elimination of a nitro group. chim.it These advanced methods offer alternative pathways to construct the pyrazole ring with high regioselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net

Integrated Synthetic Routes for Isoxazole-Pyrazole Hybrid Architectures

The construction of the this compound molecule requires a synthetic strategy that logically connects the formation of both rings. This can be achieved through either a stepwise or a one-pot approach.

A common and effective stepwise strategy involves the initial synthesis of a bifunctional intermediate that contains one of the completed heterocyclic rings and a reactive handle to build the second. A highly successful route begins with the synthesis of a pyrazole-chalcone intermediate. mdpi.comuniba.it This is achieved by the Claisen-Schmidt condensation of 3-acetyl-1H-pyrazole with benzaldehyde. The resulting chalcone, 1-(1H-pyrazol-3-yl)-3-phenylprop-2-en-1-one, possesses the necessary α,β-unsaturated ketone functionality. This intermediate is then subjected to cyclocondensation with hydroxylamine hydrochloride to construct the isoxazole ring, yielding the final this compound. mdpi.comnih.gov

Alternatively, the synthesis can proceed by first forming an isoxazole-containing chalcone, which is then reacted with hydrazine to form the pyrazole ring. nih.gov One-pot syntheses have also been developed, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. tandfonline.combuct.edu.cn For example, a one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can produce complex pyranopyrazole structures, showcasing the power of multicomponent reactions in building hybrid systems. researchgate.net Another one-pot approach involves the molybdenum-mediated transformation of an isoxazole into a 1,3-diketone intermediate, which then reacts in situ with hydrazine to form the pyrazole ring, effectively converting one heterocycle into another within the same pot. researchgate.net

One-Pot Synthetic Protocols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of 3,5-disubstituted isoxazoles.

One prominent approach involves a three-component reaction that starts from an aldehyde, which is first converted to the corresponding aldoxime with hydroxylamine. acs.org Without isolation, the aldoxime is then transformed into a nitrile oxide intermediate, which subsequently undergoes a cycloaddition reaction with a terminal alkyne. acs.org This method minimizes byproducts as reagents are used in stoichiometric amounts. acs.org

Another versatile one-pot strategy utilizes the reaction of α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide. acs.org This method is noted for its use of readily available starting materials and mild reaction conditions, proceeding through conjugate addition, elimination of the tosyl group, cyclization, and dehydration to form the isoxazole ring. acs.orgorganic-chemistry.org

Furthermore, tandem one-pot reactions combining a Sonogashira coupling of an acid chloride and a terminal alkyne to form an α,β-unsaturated ynone, followed by an in-situ cyclocondensation with hydroxylamine, have proven effective. clockss.org The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, has also been explored as a green reaction medium for a three-step one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk The DES medium can often be recycled multiple times without a significant drop in reaction yield. core.ac.uk

Table 1: Comparison of One-Pot Synthetic Protocols for 3,5-Disubstituted Isoxazoles

| Starting Materials | Key Reagents/Catalysts | Typical Solvents | Yields | Reference |

|---|---|---|---|---|

| Aldehyde, Terminal Alkyne | Hydroxylamine, Chloramine-T, Copper(I) | t-BuOH:H₂O | 60-76% | acs.org |

| α,β-Unsaturated Aldehyde/Ketone | N-hydroxyl-4-toluenesulfonamide, K₂CO₃ | Methanol-Water | 42-92% | acs.org |

| Acid Chloride, Terminal Alkyne | Hydroxylamine HCl, Pd(PPh₃)₂Cl₂/CuI, NaOAc | THF | 44-76% | clockss.org |

| Aldehyde, Terminal Alkyne | Hydroxylamine, NaOH, N-chlorosuccinimide (NCS) | Choline chloride:urea (DES) | Good | core.ac.uk |

Oxidative Transformations of Dihydro-Pyrazolylisoxazoles

The final step in the synthesis of many heteroaromatic compounds involves an aromatization reaction. For the synthesis of pyrazolyl-isoxazoles, this often involves the oxidation of a dihydrogenated precursor, such as a 5-(4,5-dihydro-1H-pyrazol-3-yl)isoxazole (also known as a pyrazoline-isoxazole).

A simple and highly efficient method has been developed for this transformation. Research has shown that pyrazoline-isoxazoles can be readily oxidized using active manganese dioxide (MnO₂). researchgate.net This reaction proceeds smoothly in solvents like benzene (B151609) or dichloromethane (B109758) at room temperature. researchgate.net This method is particularly effective, affording the desired aromatic pyrazole-isoxazoles in excellent yields, typically ranging from 94–99%. researchgate.net This oxidative aromatization step is a crucial transformation for accessing the fully conjugated pyrazolyl-isoxazole system. researchgate.net

Exploration of Metal-Free Synthetic Pathways for Isoxazoles

While metal-catalyzed reactions are common in heterocyclic synthesis, the development of metal-free alternatives is a key goal of green chemistry to avoid issues of cost, toxicity, and contamination of the final product. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a primary route to isoxazoles that can be achieved under metal-free conditions. nih.gov

One effective metal-free promoter for this reaction is the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org DBU facilitates the synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes, proceeding through the in-situ generation of nitrile oxides. rsc.orgresearchgate.net This method is notable for its efficiency and tolerance of sensitive functional groups, such as unprotected phenolic hydroxyls. rsc.org

Hypervalent iodine (HVI) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB) and diacetoxyiodobenzene (B1259982) (DIB), serve as mild and eco-friendly oxidants to generate nitrile oxides from aldoximes for subsequent cycloaddition. arkat-usa.org This approach provides a valuable metal-free alternative to traditional heavy metal oxidants. arkat-usa.org Additionally, catalyst systems like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been used with air as the oxidant and water as the solvent, representing a particularly green synthetic procedure. nih.gov

Table 2: Overview of Metal-Free Synthetic Pathways to Isoxazoles

| Method | Key Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| DBU-Promoted Synthesis | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N-chlorosuccinimide (NCS) | Aldoximes, Alkynes | Efficient, tolerates unprotected phenols. | rsc.org |

| Hypervalent Iodine-Mediated | Diacetoxyiodobenzene (DIB), etc. | Aldoximes, Alkynes | Mild, eco-friendly alternative to heavy metals. | arkat-usa.org |

| TEMPO-Catalyzed Oxidation | TEMPO, Air | Ethyl nitroacetate, Phenylacetylene | Green method using air as oxidant and water as solvent. | nih.gov |

| Ultrasonication | DABCO | Ethyl nitroacetate, Aromatic aldehyde | Cascade reaction in water. | nih.gov |

Considerations for Enhanced Reaction Yields and Shorter Reaction Times

Optimizing reaction conditions to maximize yield and minimize duration is a constant focus in synthetic chemistry. For the synthesis of isoxazoles, several techniques have been shown to be effective.

Ultrasound and Microwave Irradiation: The use of non-conventional energy sources is a powerful tool for reaction enhancement. Ultrasound irradiation (sonochemistry) has been shown to significantly improve the synthesis of isoxazoles by accelerating reaction kinetics, leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride under ultrasound takes only 30-45 minutes and results in yields of 84-96%. researchgate.net Similarly, microwave-assisted synthesis can reduce reaction times from several hours to mere minutes, with a concurrent increase in product yield. researchgate.net

Catalyst and Solvent Choice: The selection of an appropriate catalyst and solvent system is critical. The use of the organic base DBU has been shown to be highly efficient in promoting the regioselective synthesis of isoxazoles. rsc.org Environmentally benign solvents, such as water or deep eutectic solvents (DES), can not only make the process greener but also, in some cases, enhance reaction rates and simplify work-up procedures. core.ac.uknih.gov For instance, a TEMPO-catalyzed synthesis of disubstituted isoxazoles proceeds in water with air as the oxidant, achieving an excellent yield of 93%. nih.gov

Elucidation of Molecular Structure and Conformational Preferences

Advanced Spectroscopic Characterization Methods in Structure Determination

A combination of high-resolution spectroscopic techniques is indispensable for unequivocally determining the chemical structure of 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

In the ¹H NMR spectrum, the protons of the phenyl group would typically appear as a multiplet in the aromatic region, approximately between δ 7.4 and 7.9 ppm. rsc.org The isoxazole (B147169) ring proton, being in a heteroaromatic system, is expected to resonate as a singlet at around δ 6.8 ppm. rsc.org The protons of the pyrazole (B372694) ring would exhibit characteristic signals, with the chemical shifts depending on the tautomeric form present. For a 1H-pyrazole, the N-H proton would likely appear as a broad singlet at a downfield chemical shift, while the C-H protons of the pyrazole ring would be observed in the aromatic region. nih.gov

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the phenyl ring are expected to show signals in the typical aromatic range of δ 125-130 ppm. rsc.org The carbon atoms of the isoxazole ring would have characteristic chemical shifts, with the C3 and C5 carbons appearing at approximately δ 162 ppm and δ 170 ppm, respectively, and the C4 carbon at around δ 97 ppm. rsc.org The pyrazole ring carbons would also have distinct signals, typically in the range of δ 108-141 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.4 - 7.9 (m) | 125 - 130 |

| Isoxazole-H4 | ~6.8 (s) | ~97 |

| Pyrazole-H | Aromatic region | 108 - 141 |

| Pyrazole-NH | Downfield (broad s) | - |

| Isoxazole-C3 | - | ~162 |

| Isoxazole-C5 | - | ~170 |

Data is predicted based on values for analogous compounds reported in the literature. rsc.orgnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to display a series of characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching vibrations from the aromatic phenyl and heteroaromatic pyrazole and isoxazole rings, typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations of these rings would be observed in the 1400-1600 cm⁻¹ region. The N-O stretching of the isoxazole ring is expected around 1400 cm⁻¹, and the C-O stretching within the isoxazole ring would likely appear in the 1000-1300 cm⁻¹ range. rjpbcs.comrsc.org A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. researchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrazole) | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretch | 1400 - 1600 |

| N-O Stretch (Isoxazole) | ~1400 |

| C-O Stretch (Isoxazole) | 1000 - 1300 |

Data is predicted based on general vibrational frequencies for these functional groups. rjpbcs.comrsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula of this compound is C₁₂H₉N₃O, corresponding to a molecular weight of approximately 211.22 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211.

The fragmentation of this compound would likely proceed through several pathways, initiated by the cleavage of the heterocyclic rings. Common fragmentation patterns for related heterocyclic compounds involve the loss of small, stable molecules. For instance, cleavage of the isoxazole ring could lead to the loss of CO or other small fragments. The pyrazole ring could undergo fragmentation with the loss of N₂ or HCN. The phenyl group would likely give rise to characteristic fragments at m/z 77 (C₆H₅⁺). A detailed analysis of the fragmentation pattern would provide valuable insights into the connectivity of the different ring systems.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported, analysis of related structures can offer insights into its likely solid-state conformation. nih.govcardiff.ac.ukresearchgate.net

It is expected that the molecule would adopt a conformation where the phenyl and pyrazole rings are twisted relative to the central isoxazole ring to minimize steric hindrance. The degree of planarity would be influenced by the packing forces within the crystal lattice. In the solid state, intermolecular hydrogen bonding involving the N-H group of the pyrazole ring is anticipated, potentially leading to the formation of dimers or more extended supramolecular assemblies. nih.gov The dihedral angles between the planes of the three rings would be a key feature of the crystal structure.

Conformational Analysis and Tautomerism Studies of Pyrazole and Isoxazole Moieties

The pyrazole moiety of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, is a well-documented characteristic of pyrazoles. fu-berlin.demdpi.com The relative stability of the different tautomers can be influenced by the nature and position of substituents, as well as the solvent. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the most stable tautomer and the energy barriers for their interconversion. nih.gov For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally more stable. fu-berlin.de The presence of the isoxazole substituent at the 3-position of the pyrazole ring will influence the electronic distribution and, consequently, the tautomeric equilibrium.

Conformational analysis would focus on the rotational freedom around the single bonds connecting the three ring systems. The preferred conformation in solution may differ from that in the solid state and can be investigated using computational methods and advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Luminescent Properties of Pyrazole-Isoxazole Derivatives

Many heterocyclic compounds containing pyrazole and isoxazole rings are known to exhibit fluorescence. nih.gov The extended π-conjugated system in this compound suggests that it may also possess luminescent properties. The photophysical characteristics, including the absorption and emission wavelengths, quantum yield, and lifetime of the excited state, would be dependent on the molecular structure and the surrounding environment (e.g., solvent polarity).

The study of the luminescent properties would involve UV-Vis absorption and fluorescence spectroscopy. The absorption spectrum would reveal the wavelengths of light the molecule absorbs, while the emission spectrum would show the wavelengths of light it emits after excitation. The quantum yield would provide a measure of the efficiency of the fluorescence process. The specific luminescent properties of this compound would need to be determined experimentally to fully characterize its potential as a fluorescent material.

Structure Activity Relationship Sar Investigations of 3 Phenyl 5 1h Pyrazol 3 Yl Isoxazole Analogues

Correlating Substituent Effects on Biological Activity Profiles

The biological activity of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole analogues is profoundly influenced by the nature and position of substituents on the different rings of the molecule. The introduction of various functional groups can alter the electronic, steric, and lipophilic properties of the compound, which in turn affects its interaction with biological targets.

The lipophilicity of the molecule, often modulated by the addition of hydrophobic or hydrophilic substituents, is another critical factor. A well-balanced lipophilicity is often required for optimal pharmacokinetic and pharmacodynamic properties. For example, in a series of 1,3,4-trisubstituted pyrazole (B372694) derivatives, compounds with logP values within a specific range (3.12–4.94) exhibited more potent inhibition of cancer cell growth, highlighting the importance of this physicochemical parameter.

The following table summarizes the general effects of different substituent types on the biological activity of related heterocyclic compounds, which can be extrapolated to the this compound scaffold.

| Substituent Type | General Effect on Biological Activity | Rationale |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can enhance antioxidant and in some cases, anticancer activity. | Increases electron density in the aromatic system, potentially influencing interactions with biological targets. |

| Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | Effects are target-dependent; can either increase or decrease potency. | Alters the electronic properties of the molecule, which can affect binding affinity and reactivity. |

| Hydrophobic Groups (e.g., alkyl chains) | Can increase lipophilicity, potentially improving cell permeability. | Enhanced passage through biological membranes can lead to higher intracellular concentrations. |

| Hydrogen Bond Donors/Acceptors | Can form specific interactions with target proteins, enhancing binding affinity. | Formation of hydrogen bonds is a key component of molecular recognition at the active site of enzymes and receptors. |

Positional and Substituent Variations on the Phenyl Moiety and Their Impact on Potency

Modifications to the phenyl ring at the 3-position of the isoxazole (B147169) core are a key strategy for modulating the potency of these compounds. The position and nature of the substituents on this ring can significantly alter the molecule's interaction with its biological target.

Studies on vicinal diaryl isoxazole derivatives have shown that substitution on the phenyl ring is critical for cytotoxic activity. For example, a 4-chloro substituent on a phenyl ring was found to be important for potency, and replacing it with a smaller fluoro or a larger methoxy (B1213986) group led to a decrease in activity. However, substitution with a methyl group, which has a similar steric size to a chlorine atom, helped to regain bioactivity. This suggests that the size and steric properties of the substituent at the 4-position are crucial. Moving the 4-chloro substituent to the 2-position also resulted in decreased potency, indicating that the position of the substituent is as important as its nature.

Furthermore, disubstitution on the phenyl ring can also impact activity. In some related heterocyclic systems, 2,4-dihalogen substitutions were found to be less effective than monosubstitution at the 4-position. This underscores the specific spatial requirements of the binding pocket of the target protein.

The table below illustrates the impact of various substitutions on the phenyl moiety on the biological potency of related heterocyclic compounds.

| Phenyl Ring Modification | Impact on Potency | Rationale |

| Monosubstitution | ||

| 4-Chloro | Often associated with good potency. | Provides a favorable combination of electronic and steric properties for target binding. |

| 4-Methyl | Can maintain or enhance potency, similar to 4-chloro. | Steric bulk is comparable to chlorine, suggesting a specific size requirement in the binding pocket. |

| 4-Fluoro or 4-Methoxy | Generally leads to decreased potency. | Alterations in size and electronic properties may disrupt optimal binding interactions. |

| 2-Chloro | Results in reduced potency compared to 4-chloro. | Highlights the importance of the substituent's position for proper orientation within the binding site. |

| Disubstitution | ||

| 2,4-Dihalo | Often less effective than 4-monosubstitution. | May introduce unfavorable steric hindrance or alter the electronic distribution in a way that is detrimental to activity. |

Modulation of the Isoxazole and Pyrazole Rings for Enhanced Bioactivity

While modifications to the phenyl ring are common, alterations to the core isoxazole and pyrazole rings are also a viable strategy for enhancing bioactivity. This can involve the introduction of substituents directly onto these rings or even the replacement of one heterocycle with a bioisosteric equivalent.

For the isoxazole ring, the relative positions of the nitrogen and oxygen atoms are fixed, but substituents can be introduced at available positions. For instance, in some series of isoxazole derivatives, the introduction of a methyl group has been shown to be beneficial for activity. The isoxazole ring itself is a key pharmacophoric feature, and its replacement can lead to significant changes in activity. For example, in one study, the permutation of the nitrogen and oxygen atoms in an isoxazole ring resulted in a compound with similar potency but a loss of selectivity against a related target.

The pyrazole ring offers several positions for substitution, including the N1-position and the carbon atoms of the ring. N-substitution on the pyrazole ring has been shown to influence binding affinity. In a study on 3,5-diphenylpyrazoles, the introduction of lipophilic moieties such as methyl or phenyl groups at the N1-position resulted in a decrease in activity compared to the unsubstituted analogue. This suggests that a free N-H group on the pyrazole ring may be important for hydrogen bonding interactions with the target.

Bioisosteric replacement of the pyrazole or isoxazole ring with other five-membered heterocycles is another approach to modulate bioactivity. For example, replacing an isoxazole with a pyrazole has been shown in some cases to lead to potent and selective compounds with improved stability.

The following table summarizes the effects of modulating the isoxazole and pyrazole rings.

| Ring Modification | Effect on Bioactivity | Rationale |

| Isoxazole Ring | ||

| Isomeric Permutation (N-O position) | Can affect selectivity. | Alters the electronic and hydrogen bonding properties of the ring. |

| Substitution (e.g., with methyl) | Can be beneficial for activity. | Adds steric bulk and alters lipophilicity, which may lead to improved interactions with the target. |

| Pyrazole Ring | ||

| N1-Substitution (e.g., with methyl or phenyl) | May decrease activity. | Can disrupt crucial hydrogen bonding interactions with the target protein. |

| Bioisosteric Replacement (e.g., with imidazole) | Can maintain activity but may alter selectivity. | Mimics the steric and electronic properties of the original ring but with different hydrogen bonding capabilities. |

Identification of Key Pharmacophoric Features and Critical Hydrogen Bonding Interactions

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule to exert a specific biological activity. For this compound analogues, the key pharmacophoric features generally include a combination of aromatic rings, hydrogen bond donors, and hydrogen bond acceptors, all arranged in a specific three-dimensional orientation.

The phenyl ring and the two heterocyclic rings (isoxazole and pyrazole) often serve as hydrophobic cores that can engage in van der Waals and π-π stacking interactions with the amino acid residues in the binding pocket of a target protein. The nitrogen atoms in the isoxazole and pyrazole rings, as well as the oxygen atom in the isoxazole ring, can act as hydrogen bond acceptors.

A critical hydrogen bonding interaction often involves the N-H group of the pyrazole ring, which can act as a hydrogen bond donor. As mentioned previously, the loss of activity upon N-substitution of the pyrazole ring in related compounds suggests that this hydrogen bond donation is a key interaction for binding to the target. This is a common feature in many enzyme inhibitors where the N-H of a pyrazole or a similar heterocycle forms a crucial hydrogen bond with a backbone carbonyl or a side chain of an amino acid in the active site.

The spatial arrangement of these features is paramount. The isoxazole ring acts as a rigid linker, holding the phenyl and pyrazole moieties in a specific orientation that is complementary to the binding site of the target.

Key Pharmacophoric Features:

Two to three aromatic/heteroaromatic rings: Provide hydrophobic interactions and π-π stacking.

One hydrogen bond donor: Typically the N-H of the pyrazole ring.

Two or more hydrogen bond acceptors: Nitrogen and oxygen atoms of the isoxazole and pyrazole rings.

A specific 3D arrangement of these features is necessary for optimal binding.

SAR Insights Derived from Enzyme Inhibition Studies

The this compound scaffold is present in molecules that have been investigated as inhibitors of various enzymes, including kinases and cytochrome P450 enzymes. SAR insights from these studies provide valuable information for the design of more potent and selective inhibitors.

In the context of kinase inhibition, the pyrazole ring is a common feature in many approved drugs. The N-H of the pyrazole can form a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The phenyl group often occupies a hydrophobic pocket, and substitutions on this ring can be used to enhance potency and selectivity. For example, in a series of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a 4-methoxyphenyl (B3050149) substituent at the 3-position was found to be optimal for potency against KDR kinase.

Studies on isoxazole derivatives as JNK inhibitors have also provided valuable SAR data. Optimization of substituents on the isoxazole ring was shown to greatly improve selectivity over other kinases like p38. This highlights the importance of fine-tuning the substitution pattern on the heterocyclic rings to achieve selectivity, a crucial aspect of drug design to minimize off-target effects.

For inhibitors of cytochrome P450 enzymes, such as 20-HETE synthase, pyrazole and isoxazole derivatives have shown potent and selective activity. In this context, the replacement of a less stable functional group with a pyrazole or isoxazole ring led to compounds with improved stability while maintaining high potency. This demonstrates the utility of these heterocyclic rings as bioisosteres for improving the drug-like properties of a molecule.

The table below provides a summary of SAR insights from enzyme inhibition studies of related compounds.

| Enzyme Target | Key SAR Findings |

| Kinases (e.g., KDR, JNK) | - The N-H of the pyrazole ring is often crucial for hydrogen bonding to the kinase hinge region. - Substituents on the phenyl ring can be optimized to enhance potency and selectivity by occupying hydrophobic pockets. - Modifications to the isoxazole ring can significantly impact selectivity against related kinases. |

| Cytochrome P450 Enzymes | - Pyrazole and isoxazole rings can serve as stable bioisosteres for other functional groups, leading to improved pharmacokinetic properties. - The overall lipophilicity and electronic properties of the molecule are important for potent inhibition. |

Biological Activity Spectrum and Mechanistic Research in Vitro and Theoretical Studies

Anti-inflammatory Response Pathways (Preclinical/In Vitro Data)

Extensive research on related chemical structures, such as other substituted pyrazole-isoxazole hybrids, does indicate that this general class of compounds is of significant interest to medicinal chemists. niscair.res.innih.govnih.govnih.gov Studies on various derivatives have explored their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govresearchgate.netespublisher.commdpi.comresearchgate.netdoi.orgscirp.orgresearchgate.net However, without direct experimental data, any discussion of the potential activities of 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole would be purely speculative and would not adhere to the required standards of scientific accuracy.

Further research is required to determine if this compound possesses any of the biological activities commonly associated with its parent heterocyclic systems.

Other Emerging Biological Potentials (In Vitro/Preclinical Focus)

Research into compounds containing both pyrazole (B372694) and isoxazole (B147169) rings has uncovered a range of biological activities. While direct studies on this compound are specific, the broader family of pyrazolyl-isoxazoles serves as a foundation for understanding its potential therapeutic applications.

The antioxidant potential of molecules containing pyrazole and isoxazole rings has been an area of significant investigation. The capacity of these compounds to scavenge free radicals is often attributed to the electronic nature of the heterocyclic systems. Studies on various pyrazole derivatives have demonstrated their ability to act as potent radical scavengers. For instance, the antioxidant activity of some pyrazole derivatives is attributed to the presence of an NH proton. nih.gov

Research into a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which include isoxazole moieties, evaluated their antioxidant capabilities. These compounds were tested for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. Several derivatives in this class showed good radical scavenging activity, indicating the potential of the combined pyrazole-isoxazole scaffold in mitigating oxidative stress. nih.gov Similarly, other studies on different series of substituted isoxazole-tetrazole hybrids have also reported potent antioxidant activity in DPPH free radical scavenging assays. sciensage.info

Table 1: Antioxidant Activity of Related Pyrazole-Isoxazole Derivatives

| Compound Derivative | Assay | Activity Noted |

|---|---|---|

| 1,5-diarylpyrazoles | DPPH Radical Scavenging | Good radical scavenging activity |

| 3,5-diarylpyrazole | DPPH Radical Scavenging | Potent radical scavenging activity |

This table is generated based on findings for structurally related compounds to illustrate the potential of the core scaffold.

Compounds featuring linked pyrazole and isoxazole rings have been evaluated for their potential to alleviate pain. A study involving the synthesis of pyrazolyl isoxazolines and isoxazoles investigated their antinociceptive effects. nih.gov The research found that certain 3-pyrazolyl-4,5-dicarbethoxy isoxazoles exhibited the most significant antinociceptive activity among the synthesized compounds. nih.gov This suggests that the pyrazolyl-isoxazole framework can serve as a template for developing new analgesic agents. The mechanism of such activity often involves interaction with pathways that modulate pain perception. While specific mechanisms for this class are still under investigation, related heterocyclic compounds are known to interact with targets like cyclooxygenase (COX) enzymes or neuronal channels. mdpi.commdpi.com

The replication of the Hepatitis C Virus (HCV) relies on viral enzymes, including the NS5B RNA-dependent RNA polymerase, which is essential for synthesizing the viral genome. washington.edu This makes NS5B a prime target for antiviral drug development. Research has identified various heterocyclic compounds that can inhibit this enzyme.

Notably, a class of pyrazolecarboxamide derivatives has been reported to inhibit HCV replication. nih.gov Compounds such as 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were found to inhibit the subgenomic HCV replicon of genotype 1b. nih.gov The mechanism of action for these pyrazole derivatives was linked to the suppression of cyclooxygenase-2 (COX-2), which in turn affects viral replication. nih.gov Although these compounds are not exact structural analogs of this compound, their activity highlights the potential of the pyrazole core in designing novel anti-HCV agents that target viral replication machinery. nih.gov

The central nervous system (CNS) activity of pyrazole and its derivatives, particularly pyrazolines, has been well-documented. Studies have explored their potential as both anticonvulsant and antidepressant agents. A series of 1,3,5-trisubstituted pyrazoline derivatives were synthesized and evaluated for these neurotropic activities. nih.govscispace.com

Antidepressant activity was assessed using the forced swimming test, a common behavioral model in rodents. Several pyrazoline derivatives demonstrated activity comparable to or greater than reference antidepressant drugs like pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate. nih.govscispace.com

For anticonvulsant potential, the compounds were screened using maximal electroshock (MES) and subcutaneous metrazol (ScMet) seizure tests. nih.govscispace.com A number of the tested pyrazoline derivatives showed protective effects against both chemically and electrically induced seizures. nih.govscispace.com These findings underscore the promise of the pyrazole scaffold in the development of new treatments for epilepsy and depression.

Table 2: Neurotropic Activity of Related 1,3,5-Trisubstituted Pyrazoline Derivatives

| Test | Activity Observed |

|---|---|

| Forced Swimming Test (Antidepressant) | Several compounds showed activity equivalent to or higher than reference drugs. nih.govscispace.com |

| Maximal Electroshock Seizure (MES) Test (Anticonvulsant) | Multiple derivatives were found to be protective. nih.govscispace.com |

This table summarizes findings for structurally related pyrazoline compounds.

Isoxazole derivatives have been shown to possess significant immunomodulatory properties, including immunosuppressive effects. nih.gov A study on a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide demonstrated their ability to inhibit the proliferation of phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs). nih.gov

One particular compound from this series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was identified as having the strongest antiproliferative activity without significant toxicity to a reference cell line. nih.gov This compound was also shown to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) in human whole blood cell cultures. nih.gov Further investigation suggested that the immunosuppressive action may be linked to a proapoptotic mechanism, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov These results indicate that the isoxazole moiety is a key structure for immunological activity. nih.gov

Table 3: Immunosuppressive Activity of a Representative Isoxazole Derivative (MM3)

| Assay | Target/Model | Finding |

|---|---|---|

| Antiproliferative Activity | Phytohemagglutinin (PHA)-induced Peripheral Blood Mononuclear Cells (PBMCs) | Strongest antiproliferative activity in its series. nih.gov |

| Cytokine Inhibition | Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor (TNF-α) in human whole blood | Shown to inhibit TNF-α production. nih.gov |

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is ongoing. Isoxazole derivatives have been identified as a class of compounds with promising antileishmanial properties. nih.gov A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov

Several of these isoxazole compounds displayed noteworthy inhibition of both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite, with some showing better inhibition than the standard drug, miltefosine. nih.gov Furthermore, novel series of amino-pyrazole ureas have also been identified with potent in vitro antileishmanial activity, demonstrating the potential of the pyrazole core in this therapeutic area as well. dndi.org

Computational Chemistry and Molecular Modeling Approaches

In Silico Prediction of Relevant Molecular Descriptors and Properties

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models and for assessing a compound's drug-likeness. For 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole, key molecular descriptors have been calculated using computational tools and are available in public databases like PubChem. nih.govuni.lu These descriptors provide a foundational understanding of the molecule's behavior in a biological system.

Table 1: Computed Molecular Descriptors for this compound

| Property/Descriptor | Value | Source |

| Molecular Formula | C₁₂H₉N₃O | PubChem nih.gov |

| Molecular Weight | 211.22 g/mol | PubChem nih.gov |

| XLogP3 | 2.0 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 211.07456 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 54.7 Ų | PubChem nih.gov |

| Heavy Atom Count | 16 | PubChem nih.gov |

| Complexity | 280 | PubChem nih.gov |

Ligand-Protein Docking and Interaction Analysis for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For compounds containing the pyrazole-isoxazole scaffold, docking studies have been employed to explore interactions with various enzymes.

For instance, similar pyrazole (B372694) and isoxazole (B147169) derivatives have been docked into the active sites of targets such as cytochrome P450 enzymes, kinases, and proteases to predict their inhibitory potential. nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from the Protein Data Bank (PDB). drugbank.com The ligand, this compound, is then placed into the binding site of the protein, and its conformation and orientation are optimized to maximize favorable interactions and predict a binding affinity score.

Key interactions often observed for this scaffold include:

Hydrogen Bonds: The nitrogen atoms in the pyrazole and isoxazole rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole is a hydrogen bond donor. These interactions with amino acid residues like tyrosine and alanine (B10760859) in a protein's active site can be critical for binding. nih.gov

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact with nonpolar residues in the binding pocket, such as leucine (B10760876) and valine. nih.gov

Pi-Pi Stacking: The aromatic phenyl and heterocyclic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

These docking simulations help to generate hypotheses about the mechanism of action and guide the design of analogues with improved binding affinity and selectivity. sdiarticle3.comalrasheedcol.edu.iqresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Receptor-Ligand Complex Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. eurasianjournals.com This technique is used to assess the stability of the predicted binding pose from docking and to understand the dynamic behavior of the receptor-ligand complex. eurasianjournals.com

In studies involving pyrazole derivatives, MD simulations have been used to validate docking results. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess the stability of the complex. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is analyzed for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation to confirm the importance of these key interactions predicted by docking. nih.gov

For a compound like this compound, MD simulations can confirm whether the initial docked pose is maintained and provide deeper insights into the flexibility and energetic properties of the binding interaction. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For classes of compounds like isoxazole and pyrazole derivatives, QSAR studies have been successfully developed. nih.gov The process involves:

Data Set Collection: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, hydrophobic, etc.) are calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A validated QSAR model can be a powerful tool for prioritizing which new analogues of this compound should be synthesized and tested, thereby accelerating the drug discovery process. researchgate.net

Design of Novel Analogues Through Virtual Screening and Ligand-Based Approaches

The structure of this compound can serve as a starting point for the discovery of new bioactive molecules using computational design strategies.

Virtual Screening: This technique involves searching large databases of chemical compounds (like ZINC) to identify molecules that are structurally similar to the lead compound or are predicted to bind to a specific target based on docking. drugbank.comresearchgate.net For example, a virtual screening campaign could be initiated to find other compounds containing the pyrazole-isoxazole core with different substitution patterns, potentially leading to improved activity or pharmacokinetic properties. researchgate.netnih.gov

Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods can be used. One such method is pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. The pharmacophore can be built based on the structure of this compound and other active analogues. This model then serves as a 3D query to screen virtual libraries for novel scaffolds that match the required features.

These computational approaches enable the rational design and prioritization of new analogues, focusing synthetic efforts on compounds with the highest probability of success.

Medicinal Chemistry and Rational Drug Design Paradigms

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole as a Privileged Scaffold and Lead Compound in Drug Discovery

The compound this compound is recognized in medicinal chemistry as a privileged scaffold. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.govnih.govresearchgate.net The isoxazole (B147169) and pyrazole (B372694) rings are five-membered heterocycles that are frequently found in biologically active compounds and approved drugs. nih.govnih.govresearchgate.netrsc.orgresearchgate.net The presence of both these rings in a single molecule, as in this compound, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, which can facilitate interactions with a variety of protein targets.

The pyrazole moiety, a five-membered 1,2-diazole, is a component of several blockbuster drugs, including sildenafil (B151) and celecoxib, and is known for a wide spectrum of therapeutic activities. nih.gov Similarly, the isoxazole ring is a key feature in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The combination of these two heterocycles in this compound creates a versatile lead compound for the development of new therapeutic agents. bohrium.comnih.gov Its structure has been identified in screenings for inhibitors of various enzymes, highlighting its potential as a starting point for optimization.

Bioisosteric Replacements and Scaffold Hopping Strategies for Improved Potency and Selectivity

Bioisosteric replacement is a common strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be applied to the phenyl ring, the isoxazole ring, or the pyrazole ring. For instance, the phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions or to block sites of metabolism. drughunter.comcambridgemedchemconsulting.com Common replacements for a phenyl ring include pyridyl, thiophene, or fluorophenyl groups. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Scaffold hopping is a more drastic approach where the core structure of the molecule is replaced with a different scaffold while maintaining the key pharmacophoric features. rsc.orgresearchgate.net This strategy can lead to the discovery of novel chemical series with improved properties. For derivatives of this compound, one could envision replacing the isoxazole-pyrazole core with other bicyclic or linked heterocyclic systems that maintain a similar spatial arrangement of key functional groups. nih.gov For example, a pyrazolo[3,4-b]pyridine or an imidazo[1,2-a]pyrimidine (B1208166) could be explored as alternative scaffolds. dundee.ac.ukresearchgate.net The goal of these strategies is to enhance the compound's affinity for its target, improve its selectivity over off-targets, and optimize its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgresearchgate.net

| Strategy | Description | Example Application to this compound |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. drughunter.comcambridgemedchemconsulting.com | Replacing the phenyl group with a pyridyl or fluorophenyl group to alter metabolic stability or binding interactions. cambridgemedchemconsulting.comcambridgemedchemconsulting.com |

| Scaffold Hopping | Replacing the core molecular framework with a different scaffold while preserving key pharmacophoric elements. rsc.org | Replacing the isoxazole-pyrazole core with a pyrazolo[3,4-d]pyrimidine or other bicyclic systems to discover novel intellectual property and improve drug-like properties. mdpi.com |

Hybrid Molecule Design Integrating Complementary Heterocycles (e.g., Thiazole (B1198619), Triazole, Triazine, Pyrimidine) to Enhance Biological Profiles

For example, the incorporation of a thiazole ring, another five-membered heterocycle known for a wide range of biological activities, can lead to hybrid molecules with potent antimicrobial or anticancer properties. acs.orgnih.govdrugbank.com Similarly, the addition of a triazole ring can enhance the metabolic stability and binding affinity of the parent compound. nih.govnih.gov Pyrimidine-containing hybrids have also been explored, with some derivatives showing promising neuroprotective and anti-inflammatory activities. mdpi.comnih.gov The strategic combination of these heterocycles with the this compound scaffold allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

| Integrated Heterocycle | Potential Enhancement of Biological Profile |

| Thiazole | Can introduce additional hydrogen bonding and hydrophobic interactions, potentially leading to improved antimicrobial or anticancer activity. acs.orgdrugbank.com |

| Triazole | May increase metabolic stability and provide additional points for target interaction, potentially enhancing overall potency. nih.govnih.gov |

| Triazine | Can modulate the electronic properties and solubility of the molecule, potentially improving pharmacokinetic parameters. |

| Pyrimidine | Can serve as a versatile scaffold for further functionalization and has been associated with a wide range of biological activities, including kinase inhibition. mdpi.comnih.gov |

Theoretical Optimization of Pharmacokinetic and Pharmacodynamic Parameters

Computational tools and theoretical models play a crucial role in modern drug discovery by enabling the in silico prediction and optimization of pharmacokinetic (PK) and pharmacodynamic (PD) parameters. For derivatives of this compound, these methods can guide the design of new analogs with improved drug-like properties.

Pharmacokinetic parameters, which describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, can be predicted using various computational models. For instance, lipophilicity (logP or logD), which influences absorption and distribution, can be calculated and optimized by modifying the substituents on the core scaffold. nih.gov Polar surface area (PSA) is another important descriptor that correlates with membrane permeability and can be fine-tuned by introducing or removing polar functional groups. nih.gov Models are also available to predict metabolic stability and potential sites of metabolism, allowing for the design of compounds that are less susceptible to rapid clearance from the body. nih.gov

Pharmacodynamic parameters, which relate to the drug's effect on the body, can be optimized through techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of new analogs. Molecular docking simulations can provide insights into the binding mode of this compound derivatives with their target protein, guiding the design of modifications that enhance binding affinity and selectivity.

Strategies for Developing Potent and Selective Therapeutic Candidates Based on Mechanistic Insights

The development of potent and selective therapeutic candidates from the this compound scaffold relies on a deep understanding of its mechanism of action and its interactions with the biological target. Once the target is identified, structure-based drug design (SBDD) and fragment-based drug design (FBDD) can be powerful strategies.

Structure-based drug design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of complementary ligands. By visualizing the binding pocket, medicinal chemists can design modifications to the this compound scaffold that maximize favorable interactions and displace unfavorable ones, leading to increased potency and selectivity. nih.gov

Fragment-based drug design involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. Once a fragment that binds to a specific sub-pocket is identified, it can be grown or linked with other fragments to generate a more potent lead compound. This approach can be used to identify novel interaction points for the this compound scaffold or to develop entirely new classes of inhibitors.

Furthermore, a thorough understanding of the biological pathways in which the target is involved is crucial for designing drugs with the desired therapeutic effect and minimal side effects. By targeting specific protein isoforms or allosteric sites, it may be possible to develop highly selective inhibitors that modulate the activity of the target in a specific cellular context, leading to a more favorable therapeutic window. nih.govacs.org

Future Research Directions and Translational Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Routes for Chiral Analogues

The development of chiral analogues of 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole represents a significant frontier in enhancing therapeutic efficacy and reducing off-target effects. The introduction of stereocenters can lead to compounds with improved pharmacological profiles. Recent advancements in asymmetric synthesis are paving the way for the efficient and selective production of these chiral molecules.

One promising approach involves organocatalysis. For instance, an efficient one-pot asymmetric synthesis of chiral compounds bearing both isoxazole (B147169) and pyrazole (B372694) moieties has been developed using a bifunctional thiourea (B124793) catalyst. This method facilitates the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, yielding chiral heterocycles with high enantioselectivities (83–94% ee). rsc.org Such methodologies can be adapted for the synthesis of chiral derivatives of this compound.

Furthermore, the use of chiral auxiliaries is another established strategy. For example, tert-butanesulfinamide has been successfully employed as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. nih.gov This approach involves the preparation of a chiral toluenesulfinyl imine, followed by a stereoselective addition reaction and subsequent cyclization to form the chiral pyrazole ring. nih.gov This technique could be applied to introduce chirality into the pyrazole portion of the isoxazole-pyrazole hybrid.

These advancements are critical for systematically studying the structure-activity relationships of different stereoisomers and identifying the most potent and selective therapeutic candidates.

Exploration of Novel Biological Targets and Polypharmacology for Multi-Targeted Therapies

The hybrid nature of isoxazole-pyrazole compounds makes them ideal candidates for the development of multi-targeted therapies, a concept known as polypharmacology. This approach aims to design single molecules that can modulate multiple biological targets, which can be particularly beneficial for complex diseases like cancer and inflammatory disorders.

Researchers are actively exploring novel biological targets for isoxazole-pyrazole hybrids beyond their established activities. For example, some derivatives have been investigated as inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid and a potential target for cerebral diseases. nih.gov

The pyrazole scaffold is a key component in many protein kinase inhibitors, and its incorporation into a hybrid molecule could lead to dual-target inhibitors. nih.gov For instance, isoxazole-pyrazole linked arylcinnamides have been designed and synthesized as tubulin polymerization inhibitors with potential antiproliferative effects. rsc.org This demonstrates the potential to target both tubulin and other cancer-related pathways with a single molecule.

The exploration of polypharmacology is expected to yield novel therapeutic agents with enhanced efficacy and a reduced likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational tools can be applied to isoxazole-pyrazole hybrids to predict their biological activities, optimize their physicochemical properties, and design novel analogues with improved therapeutic potential.

De novo drug design, powered by AI, can generate novel molecular structures with desired properties. frontiersin.org Generative models can be trained on existing libraries of isoxazole and pyrazole derivatives to design new hybrid compounds with predicted activity against specific biological targets. acs.org For example, a hierarchical graph-based generative model has been used to design novel DYRK1A inhibitors, leading to the identification of a potent pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivative. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their chemical structure. researchgate.net These models can help prioritize which compounds to synthesize and test, saving time and resources. Computational docking studies are also being used to predict the binding affinity of isoxazole-pyrazole derivatives to their target proteins, providing insights into their mechanism of action. unf.eduelsevierpure.com

The integration of AI and ML into the drug discovery pipeline for isoxazole-pyrazole hybrids is expected to significantly accelerate the identification of new and effective therapeutic agents.

Challenges in Translating Promising In Vitro Findings to In Vivo Efficacy Studies

A significant hurdle in drug development is the translation of promising results from in vitro (laboratory-based) studies to in vivo (in living organisms) efficacy. Isoxazole-pyrazole hybrids, like many other small molecules, face several challenges in this transition.

One of the primary challenges is ensuring adequate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility, for instance, can limit the bioavailability of a compound when administered orally. nih.gov Researchers are exploring various strategies to address this, such as the use of different formulations or the synthesis of more soluble analogues.

Metabolic instability can also be a concern. The isoxazole and pyrazole rings can be susceptible to metabolic degradation, which can lead to rapid clearance from the body and reduced efficacy. nih.gov Medicinal chemists are working on designing analogues with improved metabolic stability by modifying the chemical structure to block sites of metabolism.

Furthermore, toxicity is a critical consideration. While a compound may show high potency in vitro, it may exhibit unacceptable toxicity in vivo. Thorough preclinical toxicology studies are essential to assess the safety of any new therapeutic candidate. Overcoming these challenges is crucial for the successful clinical development of isoxazole-pyrazole-based drugs.

Emerging Applications Beyond Traditional Medicinal Chemistry for Isoxazole-Pyrazole Hybrids

While the primary focus of research on isoxazole-pyrazole hybrids has been in medicinal chemistry, their unique chemical properties are opening up possibilities in other fields.

In agrochemical research, isoxazole and pyrazole derivatives have shown promise as pesticides. nih.gov The isoxazole skeleton is a key component in various insecticides, herbicides, and fungicides. nih.gov The combination of isoxazole and pyrazole moieties in a single molecule could lead to the development of new agrochemicals with novel modes of action and improved efficacy. For example, novel isoxazole-containing pyrazole oxime derivatives have been synthesized and evaluated for their acaricidal and insecticidal activities. nih.gov

The field of materials science is another area where isoxazole-pyrazole hybrids could find applications. Heterocyclic compounds are known to have interesting electronic and optical properties. The rigid, planar structure of the isoxazole-pyrazole scaffold could be exploited in the design of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further research in this area could uncover novel and valuable applications for this versatile class of compounds.

Q & A

Q. What are common synthetic routes for preparing 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole?

The compound can be synthesized via cycloaddition reactions or functionalization of preformed isoxazole scaffolds. For example, hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes offers a robust method (e.g., using benzaldoxime and alkynyl precursors) . Alternatively, esterification of 3-phenylisoxazole-5-carboxylic acid with alcohols (e.g., 2-propanol) followed by purification via recrystallization yields derivatives with high purity . Key steps include optimizing reaction time, temperature, and stoichiometry to suppress side reactions like over-oxidation or dimerization.

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming bond lengths, angles, and dihedral angles. For instance, the dihedral angle between the phenyl and isoxazole rings in derivatives is typically ~7–8°, with bond lengths consistent with reported isoxazole structures (e.g., C–N = 1.306 Å, N–O = 1.402 Å) . Complementary techniques include NMR (to confirm substituent integration) and IR spectroscopy (to identify functional groups like C=O or N–O stretches) .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit anti-inflammatory, anti-ulcer, and antimicrobial activities. For example, 3-phenyl-5-furan isoxazole derivatives showed significant COX-2 inhibition in molecular docking studies, correlating with reduced inflammation in murine models . Activity depends on substituent polarity and steric effects; electron-withdrawing groups (e.g., nitro) often enhance binding to biological targets .

Q. How are toxicity profiles assessed for novel derivatives?

Databases like the NIST Chemistry WebBook provide preliminary toxicity data , while experimental assays (e.g., acute toxicity in zebrafish or murine models) validate safety. Computational tools predict ADMET properties, focusing on hepatotoxicity and mutagenicity risks . Derivatives with hydrophilic substituents (e.g., hydroxyl or morpholine groups) often show reduced toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized in hypervalent iodine-mediated cycloadditions?

Yield optimization requires precise control of oxidant (e.g., PIFA) stoichiometry and reaction time. For example, using a 1:1.5 molar ratio of alkyne to benzaldoxime with PIFA at 0°C minimizes byproducts like over-oxidized nitriles. Column chromatography (silica gel, gradient elution with EtOAc/heptane) improves purity, achieving yields up to 80% . Mechanistic studies suggest that nitrile oxide intermediates are critical; stabilizing these with Lewis acids (e.g., ZnCl) may further enhance efficiency.

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in anisotropic displacement parameters or hydrogen bonding motifs are addressed using software suites like SHELXL and WinGX. For twinned crystals, the HKLF5 format in SHELXL refines data by partitioning overlapping reflections . Hydrogen atoms are placed geometrically (C–H = 0.93–0.98 Å) and refined with riding models, ensuring R-factor convergence below 0.05 .

Q. How do substituents influence pharmacological activity?

Substituent effects are studied via SAR (structure-activity relationship) analyses. For example, replacing the phenyl group with thiophene (as in 3-phenyl-5-(thiophen-3-yl)isoxazole) enhances anti-inflammatory activity due to improved π-π stacking with COX-2’s hydrophobic pocket . DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects, while molecular dynamics simulations assess binding stability .

Q. What methodologies validate reaction mechanisms for isoxazole formation?

Isotopic labeling (e.g., -nitrile oxides) and in situ FTIR track intermediate formation. For nitroethane-derived isoxazoles, the pathway involves oxidation to acetaldehyde, followed by condensation with hydroxylamine to form the isoxazole ring . Kinetic studies (e.g., variable-temperature NMR) confirm rate-limiting steps, such as cyclization versus nitrile oxide decomposition .

Q. How are computational models used to predict biological targets?

Molecular docking (AutoDock Vina) and pharmacophore mapping identify potential targets like COX-2 or nicotinic acetylcholine receptors. For example, derivatives with pyridyl substituents (e.g., 3-phenyl-5-(pyridin-2-yl)isoxazole) show high affinity for neuronal receptors, validated by electrophysiological assays . MD simulations (AMBER force fields) further assess ligand-protein stability over 100-ns trajectories .

Q. What advanced techniques resolve spectral overlaps in complex derivatives?

2D NMR (e.g., -HSQC, COSY) distinguishes overlapping signals in regions like aromatic (δ 7.0–8.5 ppm) or isoxazole protons (δ 6.6–7.3 ppm). For 3-phenyl-5-(thiophen-2-yl)isoxazole, - HMBC correlations confirm connectivity between thiophene C-2 and isoxazole C-5 . High-resolution mass spectrometry (HRMS) with ±1 ppm accuracy validates molecular formulas .

Retrosynthesis Analysis